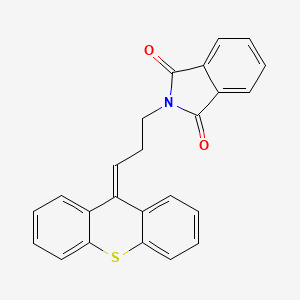

2-(3-(9H-Thioxanthen-9-ylidene)propyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(9H-Thioxanthen-9-ylidene)propyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of a thioxanthene moiety linked to an isoindoline-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(9H-Thioxanthen-9-ylidene)propyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the thioxanthene moiety . Transition-metal-catalyzed reactions and organocatalytic methods are often employed to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve solventless conditions to enhance the green chemistry aspect of the synthesis. Techniques such as simple heating and purification using environmentally friendly methodologies are employed to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(3-(9H-Thioxanthen-9-ylidene)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .

Scientific Research Applications

2-(3-(9H-Thioxanthen-9-ylidene)propyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(9H-Thioxanthen-9-ylidene)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential application in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride

- 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}-1-piperazinyl)ethanol dihydrochloride

Uniqueness

2-(3-(9H-Thioxanthen-9-ylidene)propyl)isoindoline-1,3-dione is unique due to its specific structural features that combine the thioxanthene and isoindoline-1,3-dione moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 2-(3-(9H-Thioxanthen-9-ylidene)propyl)isoindoline-1,3-dione (CAS Number: 304658-70-6) is a derivative of isoindole-1,3-dione, which has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H17NO2S

- Molecular Weight : 383.4623 g/mol

- Structure : The compound features an isoindoline core linked to a thioxanthene moiety, which is significant for its biological activity.

Anticancer Activity

Research indicates that isoindole derivatives exhibit promising anticancer properties. The specific compound under investigation has shown inhibitory effects on various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that derivatives of isoindole-1,3-dione can inhibit the viability of cancer cells. For example:

- Cell Lines Tested : A549 (lung adenocarcinoma), L1210 (leukemia).

- Mechanism : The compounds may act as tyrosine kinase inhibitors and exhibit cytotoxic effects through apoptosis induction.

Table 1: Summary of In Vitro Studies on Isoindole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-(9H-Thioxanthen-9-ylidene)... | A549 | TBD | Tyrosine kinase inhibition |

| N-benzylisoindole-1,3-dione | A549 | 15 | Apoptosis induction |

| Thioxanthenone derivatives | L1210 | 20 | Cytotoxicity via mitochondrial pathway |

In Vivo Studies

In vivo studies using xenograft models have provided insights into the therapeutic potential of these compounds. Mice injected with A549-luc cells demonstrated significant tumor growth inhibition upon treatment with isoindole derivatives.

Experimental Design

- Groups : Control group, compound-treated groups.

- Duration : 60 days observation post-treatment.

- Endpoints : Tumor size measurement, survival rates, and weight monitoring.

Table 2: In Vivo Study Results

| Group | Tumor Size Reduction (%) | Survival Rate (%) | Weight Change (g) |

|---|---|---|---|

| Control | 0 | 100 | ±0 |

| Compound Treatment | 45 | 80 | -5 |

The biological activity of This compound is believed to involve several mechanisms:

- Inhibition of Protein Phosphatases : Compounds derived from isoindole have been shown to inhibit protein phosphatases 1 and 2A (PP1 and PP2A), which play critical roles in cell signaling pathways associated with cancer progression.

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, suggesting that these compounds can trigger programmed cell death.

- Cell Cycle Arrest : Some studies indicate that these compounds may cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

Research published in various journals highlights the effectiveness of thioxanthenone derivatives in treating different cancer types. For instance:

Properties

IUPAC Name |

2-(3-thioxanthen-9-ylidenepropyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2S/c26-23-19-10-1-2-11-20(19)24(27)25(23)15-7-12-16-17-8-3-5-13-21(17)28-22-14-6-4-9-18(16)22/h1-6,8-14H,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILZRQCCDJRZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=C3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.